2-methyl-5-(1H-tetrazol-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-methyl-5-(1H-tetrazol-1-yl)phenol” is a chemical compound with the CAS RN®: 924858-73-1 . It is manufactured by Angene International Limited and is stored under refrigeration .
Synthesis Analysis
The synthesis of compounds similar to “2-methyl-5-(1H-tetrazol-1-yl)phenol” has been discussed in various studies . For instance, imidazole, a five-membered heterocyclic moiety, has been used as a basic core in the development of new drugs . Another study discussed the design and synthesis of 5-[4′-(substituted-methyl)[1,1′-biphenyl]-2-yl]-1H-tetrazoles .Scientific Research Applications
Crystal Structure Analysis
The compound 2-Methyl-5-(1H-Tetrazol-1-yl)phenol has been studied in various contexts due to its unique chemical properties. One area of research involves its crystal structure analysis. For instance, a study by Lee, Ryu, and Junseong Lee (2017) explored the crystal structure of a closely related compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, which is a major product of the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate. This research highlights the potential of 2-Methyl-5-(1H-Tetrazol-1-yl)phenol derivatives in the development of new materials with unique crystal structures (S. Lee, J. Ryu, & Junseong Lee, 2017).
Antibacterial Properties
Another significant application is in the synthesis of compounds with potential antibacterial properties. A study conducted by Kakanejadifard et al. (2013) prepared Schiff base compounds from the reaction of 3,4-diamino-1,2,5-oxadiazole with 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehyde. These compounds, including derivatives of 2-Methyl-5-(1H-Tetrazol-1-yl)phenol, exhibited notable antibacterial activities against Staphylococcus aureus and Bacillus cereus, suggesting their potential application in developing new antibacterial agents (A. Kakanejadifard et al., 2013).
Catalytic Behavior and Chemical Reactions
The catalytic behavior and involvement in chemical reactions of 2-Methyl-5-(1H-Tetrazol-1-yl)phenol derivatives have also been a subject of interest. For example, the synthesis and ethylene oligomerization studies of iron(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenol derivatives, including the tetrazole moiety, indicate the influence of these compounds in catalyzing ethylene reactivity, showing high activity and selectivity for linear 1-butene. This research underscores the utility of such compounds in industrial chemical processes and catalysis (M. Haghverdi et al., 2018).
Mercury Ion Detection
Furthermore, Choi et al. (2014) explored the development of a colorimetric chemosensor based on the combination of diethylaminosalicylaldehyde and imidazole groups for the selective detection of mercury ions. This sensor exhibited a remarkable color change from colorless to yellow upon treatment with mercury ions, demonstrating the potential application of 2-Methyl-5-(1H-Tetrazol-1-yl)phenol derivatives in environmental monitoring and the detection of heavy metals (Y. Choi et al., 2014).
properties
IUPAC Name |
2-methyl-5-(tetrazol-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-6-2-3-7(4-8(6)13)12-5-9-10-11-12/h2-5,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAFUMWYLCVIAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-(1H-tetrazol-1-yl)phenol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.